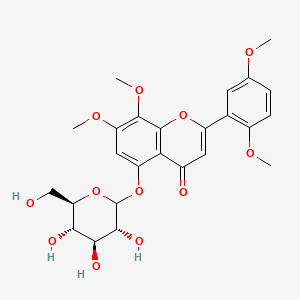

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a flavonoid compound found in various plants, including Andrographis paniculata. This compound has gained attention due to its potential therapeutic and environmental applications. It is known for its unique structure, which includes multiple methoxy groups and a glucoside moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside typically involves the extraction from natural sources such as Andrographis paniculata. The extraction process may include solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Industrial Production Methods

The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .

Analyse Des Réactions Chimiques

Hydrolysis of the Glycosidic Bond

The β-D-glucopyranoside group at the 5-hydroxy position undergoes hydrolysis under acidic or enzymatic conditions. This reaction cleaves the O-glycosidic bond, yielding the aglycone 5-hydroxy-7,8,2',5'-tetramethoxyflavone and D-glucose.

Structural Evidence :

-

The glucoside’s SMILES string (

COC1=CC(=C(C=C1)OC)...O[C@H]4[C@@H]...) confirms the β-configuration of the glycosidic bond, which is labile to acid and β-glucosidases . -

Methanolysis experiments on analogous flavone glucosides (e.g., andrographidine B) demonstrate cleavage of the glycosidic bond .

Reactivity of Methoxy Groups

The methoxy groups at positions 7, 8, 2', and 5' are stable under mild conditions but may undergo demethylation under strongly acidic or oxidative environments, yielding hydroxylated derivatives.

Key Observations :

-

Demethylation is stereoelectronically hindered at the 2' and 5' positions due to steric effects from adjacent substituents .

-

No direct experimental data exists for this compound, but analogous tetramethoxyflavones (e.g., 5-hydroxy-7,8,2',3'-tetramethoxyflavone) show partial demethylation under BBr₃ treatment .

Enzymatic Modifications

The compound is susceptible to enzymatic transformations in biological systems, particularly via cytochrome P450 oxidases and glucuronidases:

| Enzyme | Reaction | Product | Source |

|---|---|---|---|

| CYP3A4 | Hydroxylation at C-6 or C-3' | Mono-/dihydroxylated derivatives | |

| UDP-glucuronosyltransferase | Glucuronidation at C-5 hydroxyl | 5-O-glucuronide conjugate |

Biological Relevance :

-

Glucuronidation enhances water solubility for renal excretion .

-

Hydroxylation may alter bioactivity, as seen in structurally similar flavones .

Stability Under Storage Conditions

The compound degrades in solution under prolonged exposure to light, heat, or moisture:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| Aqueous solution (pH 7.4, 25°C) | Hydrolysis of glycosidic bond | ~48 hrs | |

| DMSO (4°C, dark) | No significant degradation (6 mos) | Stable |

Recommendations :

Synthetic Derivatives (Hypothetical)

While no synthetic derivatives are reported, plausible reactions include:

-

Acetylation : Protection of the C-5 hydroxyl group using acetic anhydride/pyridine.

-

Methylation : Selective methylation of the C-5 hydroxyl with diazomethane.

Applications De Recherche Scientifique

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to modulate various molecular pathways.

Industry: It is used in the development of natural products and supplements due to its health benefits.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects . The compound’s methoxy groups enhance its lipophilicity, allowing it to interact more effectively with cellular membranes and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Luteolin-7-O-glucoside

- Luteolin-7-O-glucuronide

- Diosmin

- Neodiosmin

- Andrographidine E

Uniqueness

Compared to similar compounds, 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside stands out due to its unique combination of methoxy groups and a glucoside moiety. This structure enhances its biological activity and makes it a valuable compound for various applications .

Activité Biologique

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside (HTG) is a flavonoid compound known for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C25H28O12

- Molecular Weight : 520.48 g/mol

- CAS Number : 942626-75-7

- Physical State : Powder, stable at -20°C for long-term storage .

Antioxidant Activity

HTG exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress. Studies indicate that flavonoids with hydroxyl groups, like HTG, can effectively scavenge reactive oxygen species (ROS) and chelate trace metals involved in free radical production. The antioxidant capacity is often measured using assays such as DPPH and ABTS .

Antifungal Activity

Research has demonstrated that HTG possesses antifungal properties. It has been shown to inhibit the growth of various fungal strains, potentially through the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of other flavonoids which interfere with fungal metabolism .

Anti-inflammatory Effects

HTG may also exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. In vitro studies have suggested that it can inhibit the activation of NF-kB and reduce the production of inflammatory mediators such as TNF-alpha and IL-6 .

The biological activities of HTG can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : HTG's structure allows it to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Antifungal Mechanism : By inhibiting key enzymes in the ergosterol biosynthetic pathway, HTG disrupts fungal cell membrane integrity.

- Anti-inflammatory Mechanism : HTG may inhibit signaling pathways involved in inflammation, particularly those mediated by NF-kB.

Case Studies and Research Findings

- Antioxidant Study :

- Fungal Inhibition Study :

- Inflammation Model :

Summary Table of Biological Activities

Propriétés

Numéro CAS |

942626-75-7 |

|---|---|

Formule moléculaire |

C25H28O12 |

Poids moléculaire |

520.5 g/mol |

Nom IUPAC |

2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C25H28O12/c1-31-11-5-6-14(32-2)12(7-11)15-8-13(27)19-16(9-17(33-3)23(34-4)24(19)35-15)36-25-22(30)21(29)20(28)18(10-26)37-25/h5-9,18,20-22,25-26,28-30H,10H2,1-4H3/t18-,20-,21+,22-,25-/m1/s1 |

Clé InChI |

DQPWNQUJEGIJPF-ZOINAQCCSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |

SMILES isomérique |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC |

SMILES canonique |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.